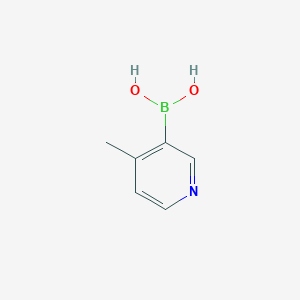

4-Methylpyridine-3-Boronic Acid

概要

説明

4-Methylpyridine-3-boronic acid is a chemical compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and materials science. Boronic acids, including 4-methylpyridine-3-boronic acid, are commonly used as building blocks for the construction of complex molecular architectures and as catalysts in various chemical reactions .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 4-methylpyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate. This method has been demonstrated to produce single regioisomeric boronic acid or ester products, which are important intermediates for further chemical transformations .

Molecular Structure Analysis

Boronic acids can form reversible covalent bonds with other molecules, which is a key feature in the construction of molecular nanostructures. For instance, the condensation of aryl- and alkylboronic acids with dihydroxypyridine ligands leads to the formation of macrocycles and dendrimers with boronate esters connected by dative B-N bonds .

Chemical Reactions Analysis

Boronic acids, including derivatives of pyridine-boronic acid, are known to catalyze various chemical reactions. For example, boric acid and its derivatives have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids have been utilized in the electrophilic activation of unprotected maltols in water, demonstrating their potential in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpyridine-3-boronic acid are influenced by the presence of the boronic acid group and the pyridine ring. These compounds are typically stable and crystalline, making them suitable for use in Suzuki cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis . The boronic acid group also allows for the formation of covalent interactions with other molecules, which is crucial for the assembly of complex structures and the catalysis of chemical reactions .

科学的研究の応用

Electrochemical Applications

4-Methylpyridine-3-boronic acid finds applications in electrochemical processes. For instance, the electrochemical oxidation of 3-methylpyridine at boron-doped diamond electrodes has been explored for applications in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Chemosensory and Diagnostic Applications

Fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including 4-methylpyridine-3-boronic acid, have been developed to detect and differentiate diol-containing analytes via NMR spectroscopy, offering potential applications in biomedical diagnostics (Axthelm, Görls, Schubert, & Schiller, 2015).

Coordination Chemistry and Catalysis

4-Methylpyridine-3-boronic acid plays a role in the formation of Lewis acid-base adducts and in the construction of heterodinuclear bridging borylene, bridging boryl, and μ2-boride complexes (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005). Additionally, it has been used in the study of palladium-catalyzed hydrolysis of imines (Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019).

Supramolecular Chemistry

The compound is significant in the study of supramolecular structures, particularly in hydrogen-bonded networks involving boronic acids and bipyridines (Rodríguez-Cuamatzi, Luna-García, Torres-Huerta, Bernal-Uruchurtu, Barba, & Höpfl, 2009).

Organic Synthesis

Its application in organic synthesis includes catalyzing enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Pharmaceutical Applications

Boronic acid compounds, like 4-Methylpyridine-3-Boronic Acid, have been explored for various pharmaceutical applications, including as enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Safety And Hazards

4-Methylpyridine-3-Boronic Acid is classified as a skin irritant and may cause damage to the eyes . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

特性

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFMIDIRZPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376385 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyridine-3-Boronic Acid | |

CAS RN |

148546-82-1 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)